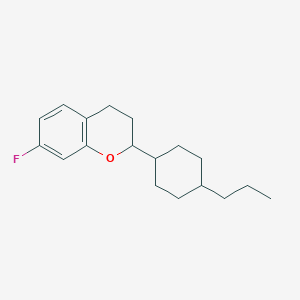
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 7th position of the benzopyran ring.
Cyclohexylation: Attachment of the 4-propylcyclohexyl group to the 2nd position of the benzopyran ring.
Reduction: Reduction of the double bond in the benzopyran ring to form the dihydro derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclohexyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoro-2-(4-methylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- 7-Fluoro-2-(4-ethylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- 7-Fluoro-2-(4-butylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
Uniqueness
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran is unique due to the specific combination of the fluorine atom and the 4-propylcyclohexyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
816451-28-2 |
|---|---|
Formule moléculaire |
C18H25FO |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
7-fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C18H25FO/c1-2-3-13-4-6-14(7-5-13)17-11-9-15-8-10-16(19)12-18(15)20-17/h8,10,12-14,17H,2-7,9,11H2,1H3 |
Clé InChI |
VKVQVRLYHAZPBN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2CCC3=C(O2)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


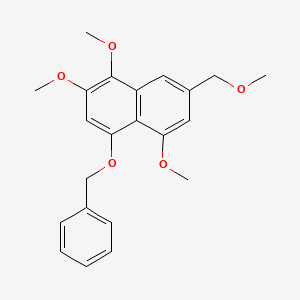
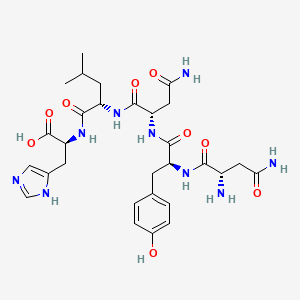
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
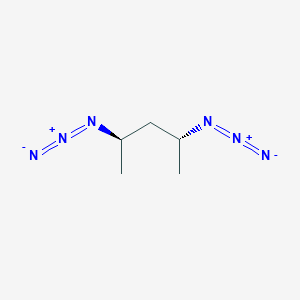
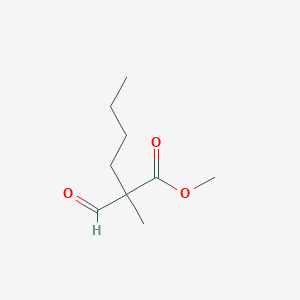
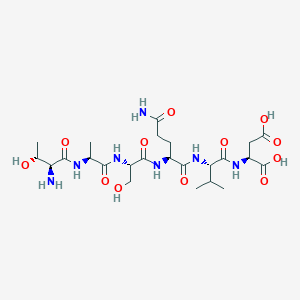
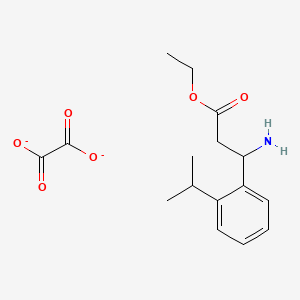
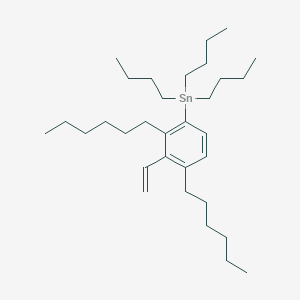
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
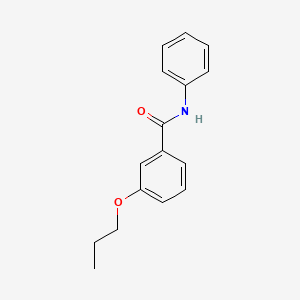
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)



